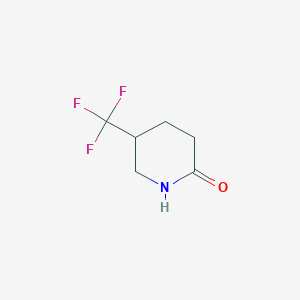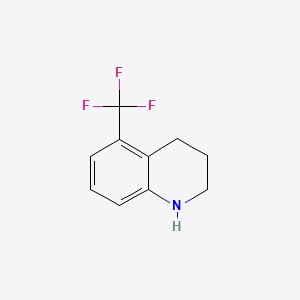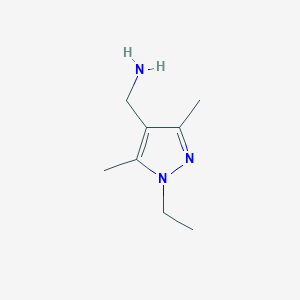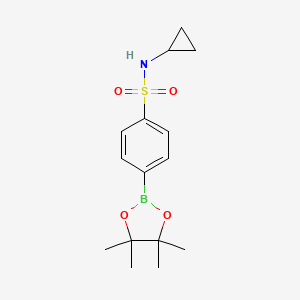
ÉSTER DE PINACOL DEL ÁCIDO 3-(2-ACETAMIDIL)FENILBORÓNICO
Descripción general
Descripción
2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (TMDBPA) is a versatile and important synthetic organic compound used in a variety of research and industrial applications. It is an organoborane compound, and its unique molecular structure is composed of two aromatic rings connected by a boron-containing dioxaborole moiety. TMDBPA has become increasingly important in recent years due to its versatile applications in the fields of organic synthesis, catalysis, and materials science.
Aplicaciones Científicas De Investigación
Investigación Proteómica
Este compuesto se utiliza en la investigación proteómica debido a su papel en las modificaciones postraduccionales de las proteínas. Puede utilizarse para estudiar las interacciones y funciones de las proteínas, particularmente en el contexto de la identificación de posibles dianas terapéuticas para el desarrollo de fármacos .
Estudios de Susceptibilidad a la Hidrólisis
La susceptibilidad de los ésteres de pinacol fenilborónico a la hidrólisis a pH fisiológico es un área de interés. La cinética de la hidrólisis depende de los sustituyentes en el anillo aromático, lo cual es crucial para el diseño de nuevos fármacos y dispositivos de administración de fármacos, especialmente como portadores de boro adecuados para la terapia de captura de neutrones .
Acoplamiento de Suzuki–Miyaura
Este compuesto sirve como sustrato en las reacciones de acoplamiento de Suzuki–Miyaura. Es particularmente útil en la síntesis de moléculas orgánicas complejas, incluidas aquellas con posibles actividades farmacológicas .
Síntesis de Compuestos Antimicrobianos
Está involucrado en la síntesis de péptido-miméticos arilo anfipáticos antimicrobianos. Estos compuestos imitan la estructura de los péptidos y están diseñados para combatir la resistencia microbiana .
Reacciones de Borilación
El compuesto se utiliza en reacciones de borilación en el enlace C-H bencílico de los alquilbencenos. Esta reacción se lleva a cabo normalmente en presencia de un catalizador de paladio para formar boronato de bencilo de pinacol, que es un intermedio clave en la síntesis orgánica .
Procesos de Hidroboración
Juega un papel en los procesos de hidroboración de alquinos y alquenos alquílicos o arílicos. Estas reacciones son importantes para la formación de ésteres de boronato, que son valiosos en diversas aplicaciones sintéticas .
Reacciones de Diels-Alder
Este éster se utiliza comúnmente en las reacciones de Diels-Alder con estireno y trans-β-nitroestireno, así como otras reacciones significativas de formación de enlaces carbono-carbono. También puede servir como una sonda fluorescente y un reactivo analítico .
Terapia de Captura de Neutrones
Debido a su contenido de boro, este compuesto se considera para su uso como un portador de boro en la terapia de captura de neutrones, un tipo de tratamiento contra el cáncer que se dirige selectivamente a las células tumorales .
Mecanismo De Acción
Target of Action
Boronic esters, in general, are known to be highly valuable building blocks in organic synthesis .
Mode of Action
The compound undergoes a process known as catalytic protodeboronation . This process involves the removal of a boron atom from the boronic ester, which is facilitated by a catalyst. The protodeboronation of 1°, 2°, and 3° alkyl boronic esters is achieved utilizing a radical approach .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura reaction, a type of metal-catalyzed C-C bond formation . This reaction is a widely used method for forming carbon-carbon bonds, which is a crucial step in the synthesis of many organic compounds .
Pharmacokinetics
It’s important to note that the compound’s stability can be influenced by environmental factors such as ph .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura reaction . This makes it a valuable tool in the field of organic synthesis, enabling the creation of a wide variety of complex organic compounds .
Action Environment
The compound’s action can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of phenylboronic pinacol esters, a process that the compound undergoes, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH of its environment .
Análisis Bioquímico
Biochemical Properties
2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide plays a significant role in biochemical reactions, particularly in the context of borylation and hydroboration reactions. It interacts with various enzymes and proteins, facilitating the formation of boron-containing compounds. The compound is known to interact with palladium and copper catalysts, which are essential for the borylation of alkylbenzenes and the coupling with aryl iodides . These interactions are crucial for the synthesis of complex organic molecules and have implications in medicinal chemistry and material science.
Cellular Effects
The effects of 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the activity of various enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux . Additionally, it can modulate cell signaling pathways, impacting processes such as cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide exerts its effects through specific binding interactions with biomolecules. It acts as a ligand for certain enzymes, facilitating enzyme inhibition or activation. The compound’s boron moiety is particularly important for its binding interactions, allowing it to form stable complexes with various biomolecules . These interactions can lead to changes in gene expression and enzyme activity, ultimately influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound has been observed to affect cellular function, with potential implications for in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity and modulating enzyme function. At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism . Its interactions with specific enzymes, such as those involved in borylation and hydroboration reactions, are critical for its metabolic activity.
Transport and Distribution
Within cells and tissues, 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms is essential for elucidating the compound’s overall biochemical activity and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its biochemical effects . Its localization is crucial for its activity and function, impacting processes such as enzyme activity, gene expression, and cellular metabolism.
Propiedades
IUPAC Name |
2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO3/c1-13(2)14(3,4)19-15(18-13)11-7-5-6-10(8-11)9-12(16)17/h5-8H,9H2,1-4H3,(H2,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGSPDOXCXYGMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585980 | |
| Record name | 2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
843646-72-0 | |
| Record name | 2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1355730.png)
![(2'-Methoxy-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B1355737.png)



![6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B1355757.png)
![1-[4-(Pyrrolidin-1-ylcarbonyl)phenyl]methanamine hydrochloride](/img/structure/B1355758.png)



![{2-[(Phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1355777.png)
